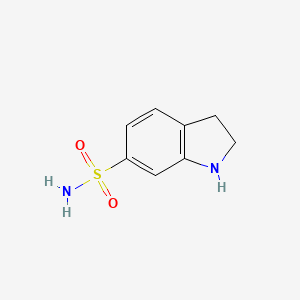

Indoline-6-sulfonamide

概要

説明

2,3-Dihydro-1H-indole-6-sulfonamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The sulfonamide group attached to the indole ring enhances its chemical and biological properties, making it a compound of interest in scientific research and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Indoline-6-sulfonamide typically involves the reaction of indoline with sulfonamide reagents under specific conditions. One common method includes the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

化学反応の分析

Types of Reactions

2,3-Dihydro-1H-indole-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Inhibition of DapE Enzyme

Overview : Indoline-6-sulfonamide has been identified as a promising inhibitor of the bacterial enzyme diaminopimelate desuccinylase (DapE), which is crucial for bacterial cell wall synthesis. This inhibition presents a novel mechanism for antibiotic development.

Mechanism of Action :

- DapE catalyzes the conversion of N-succinyl-L,L-diaminopimelic acid, and its inhibition can lead to bacterial cell death.

- This compound acts as a zinc-binding group (ZBG), facilitating binding to the active site of DapE, which is essential for its enzymatic function .

Research Findings :

- A series of indoline sulfonamide analogs were synthesized and screened for their inhibitory potency against DapE using a ninhydrin-based assay. The results indicated significant inhibitory activity, with some compounds achieving over 20% inhibition at concentrations as low as 12 µM .

- Structure-activity relationship (SAR) studies revealed that modifications to the sulfonamide moiety could enhance inhibitory potency, with IC50 values ranging from 86 µM to over 200 µM depending on the structural variations .

Anticancer Applications

Carbonic Anhydrase Inhibition : Indoline-based compounds, including this compound derivatives, have shown potential as inhibitors of human carbonic anhydrases (hCAs), particularly isoforms II and IX, which are implicated in tumor progression and metastasis.

Key Findings :

- A study reported that certain indole-based benzenesulfonamides exhibited potent inhibition against hCA II with Ki values as low as 5.9 nM, indicating strong selectivity over other isoforms .

- The ability of these compounds to inhibit hCAs suggests their potential use in cancer therapy, where they may help reduce tumor growth and spread by disrupting the pH regulation within tumors.

Other Therapeutic Applications

This compound derivatives have also been explored for various other therapeutic applications:

- Anticonvulsant Activity : Some indole-based compounds have been evaluated for their anticonvulsant properties, showing promise in preclinical models .

- Topical Antiglaucoma Agents : Research indicates potential applications in treating glaucoma through the modulation of intraocular pressure via hCA inhibition .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| DapE Inhibition | Inhibits bacterial enzyme DapE | Significant inhibition at low concentrations; IC50 values vary by structure |

| Cancer Therapy | Inhibits carbonic anhydrases (hCAs) | Potent inhibition with selectivity; potential to reduce tumor growth |

| Anticonvulsant Activity | Modulation of neurotransmitter pathways | Promising results in preclinical models |

| Antiglaucoma Agents | Regulation of intraocular pressure via hCA inhibition | Potential effectiveness in reducing intraocular pressure |

作用機序

The mechanism of action of Indoline-6-sulfonamide involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

Indole-2-carboxylic acid: Another indole derivative with carboxylic acid functionality.

5-Fluoro-Indoline-6-sulfonamide: A fluorinated analog with enhanced biological activity.

Uniqueness

2,3-Dihydro-1H-indole-6-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other indole derivatives .

生物活性

Indoline-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various enzymes and its potential therapeutic applications. This article compiles detailed research findings, including data tables and case studies, to elucidate the biological activity of this compound.

Overview of this compound

This compound belongs to a class of compounds known for their sulfonamide moiety, which is recognized for its ability to interact with biological targets. The compound has been studied for its role as an enzyme inhibitor, particularly in the context of bacterial infections and inflammatory diseases.

The primary mechanism of action for this compound involves its inhibition of the bacterial enzyme diaminopimelate desuccinylase (DapE). This enzyme is crucial for the synthesis of peptidoglycan in bacterial cell walls, making it a target for antibiotic development. This compound derivatives have shown promising inhibitory effects against DapE, leading to potential applications as novel antibiotics.

Inhibition Studies

A study conducted on a series of indoline sulfonamide derivatives demonstrated varying degrees of inhibition against DapE. The results indicated that certain compounds exhibited significant inhibitory potency:

| Compound | IC50 Value (µM) | % Inhibition at 200 µM |

|---|---|---|

| 5-Chloro-Piperidine Sulfonamide | 54 | 56% |

| 5-Chloro-Isopentyl Sulfonamide | 44 | 39% |

| Original Lead Isopentyl Sulfonamide | >200 | - |

| Piperidine Sulfonamide | 130 | - |

These results highlight the structure-activity relationship (SAR) and suggest that modifications to the sulfonamide moiety can enhance inhibitory potency and solubility properties .

Case Study: TNF-α Inhibition

This compound derivatives have also been explored as inhibitors of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammatory responses. A specific analog, 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10), was identified with an IC50 value of 14 µM, demonstrating a significant increase in potency compared to earlier compounds .

Applications in Therapeutics

The biological activity of this compound extends beyond antibacterial applications. Its potential as an anti-inflammatory agent and its role in modulating various signaling pathways make it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

特性

IUPAC Name |

2,3-dihydro-1H-indole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c9-13(11,12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFPJJBLZNNTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does indoline-6-sulfonamide interact with its target, DapE, and what are the downstream effects of this interaction?

A1: this compound acts as an inhibitor of the bacterial enzyme N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE). [] This enzyme plays a crucial role in the biosynthesis of lysine, an essential amino acid for bacterial cell wall formation. By inhibiting DapE, this compound disrupts lysine biosynthesis, ultimately leading to bacterial cell death. Molecular docking studies suggest that the sulfonamide group of the inhibitor interacts with the zinc ion in the active site of DapE, effectively blocking the enzyme's activity. []

Q2: What is known about the structure-activity relationship (SAR) of this compound derivatives as DapE inhibitors?

A2: While the provided abstract doesn't delve into specific SAR details, it mentions the synthesis of a series of this compound analogs. [] This suggests that researchers explored modifications to the core structure to investigate their impact on inhibitory potency against DapE. Further research exploring variations in the substituents attached to the indoline and sulfonamide moieties could provide valuable insights into the SAR and guide the development of more potent and selective DapE inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。